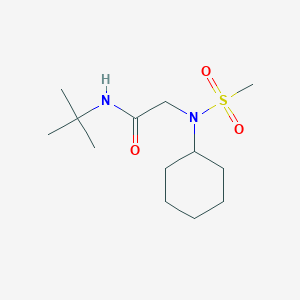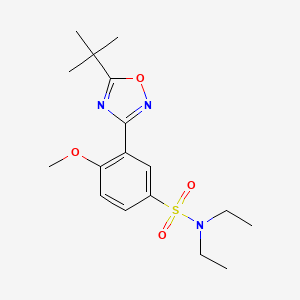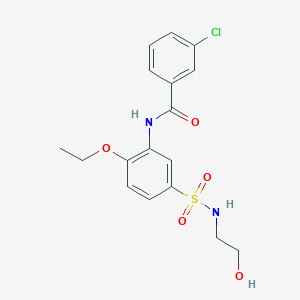
3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide involves the inhibition of various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. Additionally, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide have been extensively studied. It has been shown to inhibit the growth of cancer cells and induce apoptosis by regulating the expression of various genes involved in cell cycle regulation and apoptosis. It also reduces the production of inflammatory cytokines and inhibits the activity of COX-2, which is involved in the production of prostaglandins. Additionally, it reduces oxidative stress and inflammation in the brain, which is involved in the pathogenesis of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide in lab experiments include its high purity, good yield, and well-established synthesis method. Additionally, it has been extensively studied for its potential therapeutic applications in various diseases, making it a promising candidate for further research. The limitations include its potential toxicity and the need for further studies to establish its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide. One direction is to further study its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its safety and efficacy in humans, including its pharmacokinetics and pharmacodynamics. Additionally, further studies are needed to understand its mechanism of action and optimize its synthesis method to yield a higher purity product with better yield.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide involves the reaction of 3-chlorobenzoic acid with 2-aminoethanol to form 3-chlorobenzoyl ethanolamine. This intermediate is then reacted with 2-ethoxy-5-nitrobenzenesulfonamide to form the desired compound. The synthesis method has been optimized to yield a high purity product with good yield.
Applications De Recherche Scientifique
The potential therapeutic applications of 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide have been extensively studied in various diseases. It has been shown to have anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
3-chloro-N-[2-ethoxy-5-(2-hydroxyethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-2-25-16-7-6-14(26(23,24)19-8-9-21)11-15(16)20-17(22)12-4-3-5-13(18)10-12/h3-7,10-11,19,21H,2,8-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEWXAWLWOXNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCO)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{2-ethoxy-5-[(2-hydroxyethyl)sulfamoyl]phenyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(tert-butyl)-N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719116.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719126.png)
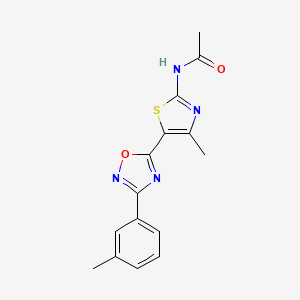
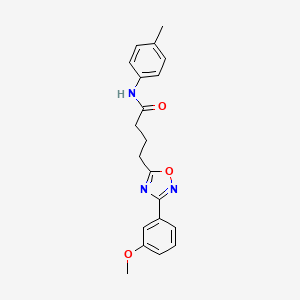
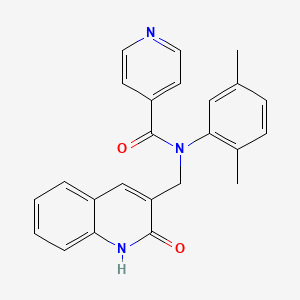


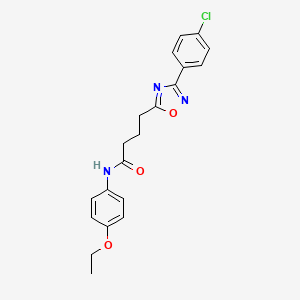
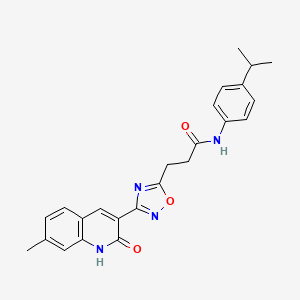

![N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B7719184.png)
